molecular formula C15H10F6N2O3 B1680090 NS1643 CAS No. 448895-37-2

NS1643

カタログ番号 B1680090
CAS番号: 448895-37-2
分子量: 380.24 g/mol
InChIキー: NJFVQMRYJZHGME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea, also known as NS1643, is a diphenylurea compound . It is a small organic molecule that has been tested for its ability to increase the activity of human ERG (HERG) channels expressed heterologously .


Chemical Reactions Analysis

1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea (this compound) has been reported to activate human ether-à-go-go-related gene current . It increased both steady-state and tail current at all voltages tested . The EC50 value for HERG channel activation was 10.5 μM .

科学的研究の応用

カリウムチャネルKv11.1の薬理学的活性化

NS1643は、カリウムチャネルKv11.1を薬理学的に活性化することが知られています . この活性化はhERGチャネルで試験され、this compoundは試験されたすべての電圧で定常電流とテール電流の両方を増加させました . hERGチャネル活性化のEC50値は10.5μMでした .

抗不整脈アプローチ

This compoundの適用により、再分極後の不応期が延長されます . This compoundのような小分子によるこのhERGチャネル活性化は、再分極予備を増強し、新しい抗不整脈アプローチを提供します .

トリプルネガティブ乳がん細胞遊走の減弱

研究によると、this compoundによるカリウムチャネルKv11.1の薬理学的活性化は、トリプルネガティブ乳がん細胞の遊走を減弱させる可能性があります . これは、Caveolin-1の脱リン酸化を促進することで達成されます .

細胞間接着複合体の促進

This compoundによるKv11.1活性化依存性Cav-1により誘発されるCaveolin-1の脱リン酸化は、β-カテニンの解離をもたらしました . これにより、β-カテニンが細胞境界に蓄積し、R-カドヘリンおよびデスモソームタンパク質との相互作用を介して細胞間接着複合体の形成を促進しました .

焦点接着ダイナミクスの調節

This compoundは、焦点接着ダイナミクスを調節する能力と一致して、細胞遊走と浸潤も減少させました . これは、転移を抑制し、接触阻害を促進するのに有効であることが証明される可能性のある、Cav-1脱リン酸化を促進する新しい薬理学的メカニズムに光を当てています .

細胞運動の阻害

This compoundに6時間暴露されたMDA-MB-231細胞の追跡分析は、this compoundが移動細胞の速度と移動距離の両方を有意に阻害したことを示しました .

作用機序

Target of Action

NS1643, also known as “NS-1643” or “1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea”, is a human ether-a-go-go related gene (hERG) KV 11.1 channel activator . It primarily targets the hERG KV 11.1 and KV 11.2 channels . These channels play a crucial role in the electrical activity of the heart and are involved in the repolarization phase of the cardiac action potential .

Mode of Action

This compound interacts with its targets, the hERG KV 11.1 and KV 11.2 channels, by activating these channels . It exhibits different molecular mechanisms of action at KV 11.1 (hERG1) and KV 11.2 (hERG2) channels . The activation of these channels by this compound occurs in a dose-dependent manner . At a concentration of 10 µM, the steady-state outward current increases by about 80%, and this current increase is associated with a significant shift in the voltage dependence of activation to more negative potentials by about 15 mV .

Biochemical Pathways

This compound affects the biochemical pathways involving the hERG KV 11.1 and KV 11.2 channels. It has been found to inhibit the TGFβ signaling pathway via activation of Calcineurin, leading to the dephosphorylation of the downstream effectors R-SMADs . This results in the suppression of the mesenchymal phenotype, which is crucial for cancer cell migration and invasion .

Pharmacokinetics

It’s known that this compound is soluble in ethanol and dmso , which could potentially influence its bioavailability.

Result of Action

The activation of hERG KV 11.1 and KV 11.2 channels by this compound leads to various molecular and cellular effects. It has been found to inhibit the growth of breast cancer tumors in triple-negative breast cancer (TNBC) mouse models . Additionally, this compound inhibits cell migration and invasion of breast cancer cells . In the context of cardiac cells, this compound displays antiarrhythmic activity .

Action Environment

It’s worth noting that the effects of this compound can vary depending on the expression system used .

将来の方向性

The future directions of 1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea research could involve further exploration of its potential as an antiarrhythmic agent . Its ability to activate human ERG (HERG) channels and increase the repolarization reserve presents an interesting new approach .

特性

IUPAC Name

1,3-bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6N2O3/c16-14(17,18)7-1-3-11(24)9(5-7)22-13(26)23-10-6-8(15(19,20)21)2-4-12(10)25/h1-6,24-25H,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFVQMRYJZHGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436481
Record name N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

448895-37-2
Record name NS-1643
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448895372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NS1643
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NS-1643
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I579CNG0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea
Reactant of Route 4
1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea
Reactant of Route 5
Reactant of Route 5
1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea
Reactant of Route 6
1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea

Q & A

A: NS1643 primarily acts as a potent activator of the hERG1 potassium channel, a protein crucial for regulating cardiac action potential duration. It achieves this by binding to a pocket near the extracellular ends of the S5/S6 segments of two adjacent hERG1 channel subunits. This binding leads to a shift in the voltage-dependence of inactivation to more positive potentials, effectively enhancing hERG1 currents. The downstream effects of this activation include:

  • Shortened action potential duration: This is a direct consequence of increased hERG1 currents leading to faster repolarization.
  • Suppression of arrhythmias: By enhancing repolarization, this compound can counteract the effects of factors that prolong the QT interval and increase the risk of arrhythmias.
  • Modulation of cellular processes: Research indicates that this compound can influence cellular processes such as autophagy, senescence, and epithelial-mesenchymal transition (EMT) in certain cancer cells.

ANone: this compound, also known as 1,3-Bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea, is a diphenylurea compound. Unfortunately, specific spectroscopic data isn't readily available in the provided research papers.

    ANone: The provided research papers primarily focus on the pharmacological aspects of this compound and don't delve into its material compatibility or stability under various conditions outside of a biological context.

    ANone: this compound is primarily recognized for its interaction with ion channels and its role as a pharmacological tool compound. The provided research papers don't indicate any catalytic properties or applications outside of its pharmacological activity.

    ANone: Yes, computational methods have been employed to understand this compound's mechanism of action.

    • In silico docking: This technique helped predict potential binding sites of this compound on the hERG1 channel, guiding further mutagenesis studies.
    • Kinetic modeling: This approach, combined with electrophysiological data, provided insights into how this compound alters the gating kinetics of hERG1 channels.

    ANone: Research has identified key structural features influencing this compound's activity:

    • Trifluoromethyl groups: These substituents contribute to potency, possibly through interactions within the binding site.
    • Mutations in hERG1: Specific mutations can alter this compound sensitivity, highlighting important residues for binding and/or modulating the drug's effect.
    • Analog development: Studies exploring this compound analogs can provide further insights into the SAR and help optimize its pharmacological properties.

    ANone: The provided research papers primarily focus on the compound's mechanism of action and its effects on various biological systems. Information regarding SHE regulations and compliance is not discussed in these papers.

    ANone: While the research primarily focuses on this compound's electrophysiological effects, some information on its PK/PD can be gleaned:

    • Route of administration: Studies have used intravenous infusion and intraperitoneal injections of this compound.
    • Effective concentrations: Effects on hERG1 are observed in the micromolar range, with reported EC50 values varying depending on the experimental system.
    • Duration of action: The effects of this compound appear to be reversible, with action potential duration returning to baseline upon washout.

    ANone: this compound has demonstrated efficacy in both in vitro and in vivo models:

    • In vitro: Increased hERG current in heterologous expression systems (Xenopus oocytes, HEK293 cells) and native cardiomyocytes.
    • In vivo: Shortened QT intervals and suppression of arrhythmias in rabbit models of acquired long QT syndrome. Effects on pain responses in mouse models, likely through modulation of voltage-gated sodium channels.

    ANone: While the focus of the provided papers is primarily on the electrophysiological effects and potential therapeutic applications of this compound, limited information on its toxicology is available.

    • Cardiac effects: One study noted a decrease in dp/dt (a measure of cardiac contractility) in rabbits treated with this compound, suggesting potential negative inotropic effects.
    • Arrhythmia risk: Excessive shortening of action potential duration, particularly at high concentrations of this compound, can increase the risk of arrhythmias.

    ANone: The provided research papers primarily focus on characterizing the pharmacological effects of this compound and do not delve into specific drug delivery or targeting strategies.

    A: The research primarily focuses on the electrophysiological effects of this compound. While some electrocardiogram parameters like JT peak interval and JT area have been explored as potential biomarkers for arrhythmia risk with QT-shortening agents, they are not specific to this compound. Further research is needed to identify specific biomarkers for this compound efficacy or adverse effects.

      ANone: The provided research papers primarily focus on the compound's biological activity and do not discuss its environmental impact or degradation pathways.

      ANone: The provided research papers do not offer detailed information on dissolution, solubility, analytical method validation, quality control, immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, biodegradability, alternatives and substitutes, recycling, research infrastructure, or historical context related to this compound.

      ANone: The discovery and characterization of this compound as a hERG1 activator represents a significant milestone in the field of cardiac electrophysiology. Its identification as a potential therapeutic agent for long QT syndrome and other cardiac arrhythmias has spurred research into hERG activators as a new class of antiarrhythmic drugs.

      A: this compound research demonstrates cross-disciplinary synergy between pharmacology, electrophysiology, and computational modeling. Its effects on cancer cells have sparked interest in exploring its potential as an anti-cancer agent, highlighting its relevance across different fields of biomedical research.

      試験管内研究製品の免責事項と情報

      BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。